molecular formula C17H13NO4 B2880971 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate CAS No. 299969-20-3

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2880971
CAS No.: 299969-20-3
M. Wt: 295.294
InChI Key: WPFNLWKQMSNEHE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate is a chemical compound with the molecular formula C17H13NO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has shown potential in improving monoclonal antibody production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate typically involves the reaction of 4-phenylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the NHS ester group is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-phenylbenzoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Solvents: Organic solvents like dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

    Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or esters.

    Hydrolysis Products: The primary products of hydrolysis are 4-phenylbenzoic acid and N-hydroxysuccinimide.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate involves the activation of the NHS ester group, which facilitates the formation of covalent bonds with nucleophiles. This activation is crucial for its role in organic synthesis and bioconjugation. The molecular targets include amino groups on proteins and peptides, leading to the formation of stable amide bonds.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.

    Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group in organic synthesis.

    2-(2,5-Dioxopyrrolidin-1-yl)-N-phenylacetamide: Utilized in the synthesis of pharmaceuticals.

Uniqueness

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate is unique due to its specific structure, which combines the reactivity of the NHS ester with the stability of the 4-phenylbenzoate moiety. This combination makes it particularly useful in bioconjugation and the synthesis of complex organic molecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15-10-11-16(20)18(15)22-17(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFNLWKQMSNEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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